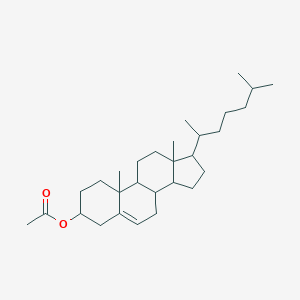

Cholesteryl acetate

Description

Historical Perspective on Cholesteryl Ester Research

The journey to understanding cholesteryl acetate is intrinsically linked to the broader history of cholesterol and its esters.

The story of cholesterol began in 1769 when François Poulletier de la Salle first identified it in solid form within gallstones. escardio.org A few years later, in 1784, he successfully isolated pure cholesterol from this source. nih.gov It was the French chemist Michel Eugène Chevreul who, in 1815, named the substance "cholesterine," a combination of the Greek words for bile ("chole") and solid ("stereos"). escardio.orgnih.gov The molecular structure of cholesterol, a complex four-ringed framework, was not fully elucidated until the early 20th century, a feat accomplished by Heinrich O. Wieland, who received the Nobel Prize in Chemistry in 1927 for this work. escardio.orglibretexts.org

The recognition of cholesterol's presence in human blood came in 1833, courtesy of Félix-Henri Boudet. escardio.org A pivotal moment in understanding the pathological implications of cholesterol came in 1910 when Adolf Windaus reported that atherosclerotic plaques contained significantly higher concentrations of cholesterol than healthy aortic tissue. nih.govnih.gov This was followed by Nikolai Anitschkow's 1913 experiments, which demonstrated that feeding pure cholesterol to rabbits induced atherosclerosis, providing early support for the "Lipid Hypothesis". escardio.orgnih.gov

The biosynthesis of cholesterol from acetate was a major area of investigation. nobelprize.org Konrad Bloch and Feodor Lynen's work in the 1940s on the mechanisms of cholesterol and fatty acid synthesis earned them a Nobel Prize. ahajournals.org They, along with others, identified that the process begins with the condensation of two acetyl-CoA molecules. libretexts.orgnih.gov

The discovery of lipoproteins, the carriers of lipids like cholesterol in the blood, was another critical step. In 1929, Michel Macheboeuf proposed that lipids circulate in complex with proteins. escardio.org John Gofman, using the newly developed ultracentrifuge in the 1950s, separated plasma lipoproteins into different density fractions, identifying low-density lipoprotein (LDL) and high-density lipoprotein (HDL) and their correlation with heart attacks. nih.govnih.gov

This compound is a cholesteryl ester, which is the primary form for transporting and storing cholesterol within lipoprotein particles and most cells. foodb.cachemodex.combiomol.com The esterification of cholesterol is a key step in its metabolism. The enzyme Lecithin-Cholesterol Acyltransferase (LCAT) plays a crucial role in this process, particularly in the context of high-density lipoprotein (HDL) metabolism. researchgate.net

The biosynthesis of cholesterol itself originates from acetate, which is converted to acetyl-CoA. libretexts.orgnih.govacs.orgnih.gov Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, and a subsequent condensation with another acetyl-CoA molecule yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.orgnih.gov The enzyme HMG-CoA reductase then reduces HMG-CoA to mevalonate, a rate-limiting step in cholesterol synthesis. nih.govahajournals.orgwikipedia.org

Within cells, free cholesterol can be esterified by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) to form cholesteryl esters for storage. oup.com this compound, as a specific cholesteryl ester, serves as an important intermediate and marker in the study of cholesterol metabolism and transport. nstchemicals.com Its structure, with an acetyl group attached to the hydroxyl group of cholesterol, makes it a valuable tool for investigating lipid dynamics. nstchemicals.comnih.gov

In 1888, the Austrian botanist Friedrich Reinitzer made a serendipitous discovery while studying derivatives of cholesterol extracted from carrots. computer-timeline.comnewvisiondisplay.com He observed that cholesteryl benzoate exhibited two distinct melting points. kent.eduwikipedia.orgwikipedia.org At one temperature, it melted into a cloudy, turbid liquid, and at a higher temperature, it became a clear liquid. kent.eduwikipedia.org He noted similar unusual behavior with this compound. chemistryviews.orgtandfonline.com

Intrigued by this phenomenon, Reinitzer sought the expertise of Otto Lehmann, a German physicist who had a hot-stage polarized microscope. kent.edu Lehmann's investigations confirmed that this intermediate state was a new phase of matter, which he termed "liquid crystal" in 1889. tandfonline.comresearchgate.net This discovery challenged the long-held belief that matter could only exist in three states: solid, liquid, and gas. fsu.edu The cholesteric phase of liquid crystals was named after the cholesterol derivatives, like this compound, that led to their discovery. wikipedia.org

Evolution of Understanding this compound's Role in Biochemistry

Significance of this compound as a Model Compound in Lipid Science

This compound's well-defined structure and its relationship to cholesterol have made it an invaluable model compound in lipid science.

Cholesterol is a vital component of animal cell membranes, where it modulates fluidity and integrity. nih.govbiotrend.com this compound, as a derivative, is used in research to understand these fundamental processes. nstchemicals.com It influences membrane fluidity and organization, and its enhanced stability compared to free cholesterol makes it a useful tool in experimental setups. nstchemicals.com Studies have utilized this compound to investigate its effects on the mechanical properties of materials, demonstrating its role as a plasticizer. ors.org

Research has also focused on the interactions of this compound within lipid bilayers. By observing its behavior, scientists can gain insights into cholesterol homeostasis and intracellular trafficking. nstchemicals.com The orientation and dynamics of cholesterol within membranes have been studied using advanced techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy, with acetate labeling being a key strategy for enriching cholesterol with isotopes for such studies. acs.orgnih.govresearchgate.net

Liposomes, which are artificial vesicles composed of a lipid bilayer, are widely used as models for cell membranes and as drug delivery vehicles. cabidigitallibrary.orgnih.gov this compound is incorporated into liposome and lipid bilayer models to study the effects of cholesteryl esters on membrane properties. nstchemicals.com

Studies have shown that the inclusion of cholesterol and its esters can affect the phase transition temperature of lipid bilayers. nih.gov For instance, research has explored how this compound influences the mechanical behavior of polyethylene, a material used in biomedical implants, by diffusing into its structure. ors.org Furthermore, this compound has been used in the formulation of liposomes to investigate its potential antioxidant effects on the lipid membrane. cabidigitallibrary.org The interaction of this compound with other membrane components is an active area of research, providing a deeper understanding of the complex environment of biological membranes. acs.org

Role in Membrane Structure and Dynamics Research

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic, with a strong focus on its involvement in fundamental cellular processes. nstchemicals.com Emerging trends highlight its utility in understanding the intricate mechanisms of cholesterol regulation and its role in the architecture and function of cellular membranes. nstchemicals.com

Ongoing Studies in Cholesterol Homeostasis

Cholesterol homeostasis is a tightly regulated process that ensures a balance between cholesterol synthesis, uptake, and efflux to maintain cellular function. mdpi.comnih.gov Cholesteryl esters, including this compound, are the primary forms for cholesterol transport and storage within cells and lipoprotein particles. hmdb.ca

Research is also focused on the enzymes involved in the metabolism of cholesteryl esters, such as cholesteryl ester hydrolase (CEH), which liberates free cholesterol from cholesteryl esters, providing it for various cellular needs. physiology.org The dynamic interplay between the synthesis and hydrolysis of cholesteryl esters is crucial for maintaining the appropriate levels of free and esterified cholesterol within the cell. mdpi.comphysiology.org Understanding these processes at a molecular level is essential for elucidating the mechanisms that can lead to dysregulation of cholesterol homeostasis and associated pathologies.

Investigations into Lipid Raft Formation and Cellular Signaling

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. researchgate.netfrontiersin.orgnih.gov These domains serve as platforms for the organization of signaling molecules, playing a critical role in various cellular processes, including signal transduction. researchgate.netfrontiersin.org Cholesterol is a fundamental component for the formation and stability of lipid rafts. researchgate.net

This compound, as a derivative of cholesterol, is utilized in research to probe the influence of cholesterol and its esters on the properties of lipid rafts. nstchemicals.com Ongoing investigations are exploring how the presence and concentration of cholesterol and its esters affect the formation, size, and stability of these microdomains. researchgate.netbiorxiv.org Studies have shown that altering cholesterol levels can impact the organization of the plasma membrane and the aggregation of lipid raft markers. diva-portal.org

Furthermore, research is delving into the direct consequences of cholesterol-mediated lipid raft formation on cellular signaling. For instance, the clustering of lipid rafts can create signaling hubs that are essential for processes like T-cell activation. biorxiv.org The spatial arrangement of cholesterol within the membrane can directly influence the reorganization of key signaling proteins, thereby initiating intracellular signaling cascades. biorxiv.org By modulating the lipid environment, including the availability of cholesterol, researchers can investigate the intricate relationship between membrane organization and cellular function. aai.org The disruption of lipid rafts through cholesterol depletion has been shown to affect various signaling pathways, highlighting the critical role of these structures in cellular communication. aai.org

Synthetic Routes from Cholesterol Precursors

The transformation of cholesterol into this compound can be achieved through several synthetic pathways, each with distinct advantages and applications.

Direct Esterification Techniques

Direct esterification is a fundamental and widely used method for the synthesis of this compound from cholesterol. This process typically involves the reaction of cholesterol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

A common laboratory-scale preparation involves heating cholesterol with acetic anhydride. youtube.com The reaction proceeds by the nucleophilic attack of the hydroxyl group of cholesterol on the carbonyl carbon of acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct. To enhance the reaction rate, a catalyst like an acid or a base can be employed. For instance, the reaction can be carried out in pyridine, which acts as both a solvent and a catalyst. nih.gov Another approach utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to facilitate the esterification under mild conditions. researchgate.net

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the final product. For example, refluxing cholesterol with acetic anhydride for one hour has been shown to produce this compound. youtube.com Following the reaction, the product is typically purified by recrystallization from a suitable solvent, such as acetone or methanol, to remove any unreacted starting materials and byproducts. youtube.com

Table 1: Comparison of Direct Esterification Methods for this compound Synthesis

| Acetylating Agent | Catalyst/Reagent | Solvent | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | None | Acetic Anhydride | Reflux for 1 hour | 76% (crude) | youtube.com |

| Acetic Anhydride | Pyridine | Pyridine | Reflux for 8-10 hours | High | nih.gov |

| Acetic Acid | DCC, DMAP | Dichloromethane | Room temperature, 12 hours | Moderate to excellent | researchgate.net |

| Acetyl Chloride | Not specified | Not specified | Not specified | Quantitative | nih.gov |

Advanced Selective Oxidation Procedures

While direct esterification is common, advanced selective oxidation procedures offer alternative routes to this compound or its precursors, often with enhanced selectivity. These methods can target specific positions on the cholesterol molecule, which can then be converted to the acetate.

Electrochemical oxidation methods have been explored for the functionalization of cholesterol. beilstein-journals.org For instance, the electrochemical oxidation of this compound dibromide has been shown to selectively attack the tertiary hydrogen atom at the C-25 position. njit.edu This mild oxidation process can lead to the formation of hydroxylated derivatives of this compound. njit.edu

Enzymatic oxidation also presents a highly selective method. Cholesterol oxidase, for example, catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a ketone. researchgate.net While this doesn't directly yield this compound, it highlights the potential of enzymes for selective modifications of the steroid core, which could be part of a multi-step synthesis.

Catalytic Synthesis Approaches

Catalytic methods are being developed to improve the efficiency and environmental friendliness of this compound synthesis. These approaches often involve the use of transition metal catalysts or organocatalysts.

One notable example is the oxidation of this compound using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) as a catalyst. rsc.org This method can be enhanced by the addition of co-catalysts like cobalt (II) acetate and manganese (II) acetate, leading to the formation of 7-keto-cholesteryl acetate in good yields under mild conditions. rsc.orgresearchgate.net While the primary product here is a derivative, this demonstrates a catalytic route for the functionalization of this compound itself.

Ruthenium-based catalysts have also been employed for the C-H oxidation of the cholestane skeleton, showing high selectivity for tertiary C-H bonds. nih.gov This strategy allows for the introduction of functional groups at specific positions, which can then be further modified.

Preparation of this compound Derivatives for Research

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with applications in biomedical research.

Synthesis of Novel Cholesterol-Based Conjugates

Cholesterol and its derivatives are often conjugated with other molecules, such as drugs or imaging agents, to enhance their therapeutic efficacy or to study their biological pathways. This compound can be a key intermediate in these syntheses.

For instance, cholesterol has been conjugated with various therapeutic agents, including anticancer, antimalarial, and antibacterial drugs. researchgate.net These syntheses can involve direct esterification or the use of linkers like succinic anhydride or chloroacetyl chloride. researchgate.net In one approach, cholesteryl-4-nitrophenolate was used as a stable activated ester to synthesize a cholesterol-doxorubicin conjugate. mdpi.com

Cholesterol has also been conjugated to polymers and other biomolecules. For example, cholesteryl conjugated lysozyme was synthesized using N,N'-carbonyldiimidazole (CDI) as a coupling agent. nih.gov Furthermore, cholesterol-arginine conjugates have been prepared for use in cationic liposomes for drug delivery. mdpi.com

Table 2: Examples of Cholesterol-Based Conjugates Synthesized from Cholesterol or its Derivatives

| Conjugated Molecule | Linker/Coupling Agent | Application | Reference |

|---|---|---|---|

| Doxorubicin | Cholesteryl-4-nitrophenolate | Anticancer | mdpi.com |

| 5-Fluorouracil | Dicarboxylic acid anhydrides | Anticancer | nih.gov |

| Lysozyme | N,N'-Carbonyldiimidazole (CDI) | Protein modification | nih.gov |

| Arginine | Cholesteryl chloroformate | Drug delivery | mdpi.com |

| Various drugs | Succinic anhydride, Chloroacetyl chloride | Anticancer, Antimalarial, Antibacterial | researchgate.net |

Functionalization of the Steroid Core in this compound

Modifying the steroid core of this compound allows for the creation of novel compounds with unique properties. This functionalization can involve the introduction of various chemical groups at different positions of the steroid rings.

Remote functionalization techniques have been developed to selectively modify specific C-H bonds within the steroid structure. For example, the C19 hydroxylation of this compound has been achieved as a key step in the synthesis of the marine natural product eurysterol A. researchgate.netnih.gov This process often involves the use of radical-mediated reactions.

Electrochemical methods have also been utilized to functionalize the steroid core. The electrochemical oxidation of this compound dibromide led to the oxidation at the C-25 position. njit.edu Additionally, catalytic systems, such as those using iron or ruthenium complexes, have been shown to selectively oxidize remote C-H bonds in steroid derivatives. nih.govresearchgate.net These methods provide powerful tools for creating a diverse library of this compound derivatives for further research.

An in-depth examination of the chemical compound this compound, focusing on its formulation for research purposes.

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGISPSHIFXEHZ-VEVYEIKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889358 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | Cholesterol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesteryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-35-3 | |

| Record name | (-)-Cholesteryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTA9A3781T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesteryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of synthesized cholesteryl acetate?

- Methodological Answer : Purity can be assessed via HPLC (≥98% threshold) and melting point analysis (112–114°C) . Structural confirmation requires H-NMR to identify key protons (e.g., the acetyl group at δ = 2.0 ppm and cholesterol backbone signals) and optical activity measurements ([α] = -44° in chloroform) . For synthesized batches, column chromatography (e.g., using silica gel) ensures separation from unreacted cholesterol .

Q. What experimental approaches are suitable for studying this compound's role in membrane dynamics?

- Methodological Answer : Use liposome or lipid bilayer models incorporating this compound to assess membrane fluidity via fluorescence anisotropy (e.g., using DPH probes). Compare results with free cholesterol to evaluate its stabilizing effect on lipid rafts . TLC can quantify ester integration into membranes by tracking lipid-phase partitioning .

Q. How can this compound be solubilized for in vitro assays?

Advanced Research Questions

Q. What advanced techniques resolve contradictions in this compound's polymorphic behavior?

- Methodological Answer : Thermal analytic microscopy synchronized with X-ray diffraction identifies solid-state transitions (SI–SIV polymorphs) and cholesteric phase formation. Differential scanning calorimetry (DSC) quantifies transition enthalpies, while annealing at 120°C for 4 hours ensures reproducible crystal forms .

Q. How can NMR spectroscopy elucidate this compound's molecular interactions in complex mixtures?

Q. What methodologies quantify this compound's export kinetics in cellular models of atherosclerosis?

- Methodological Answer : Radiolabeled C]-cholesteryl acetate can track intracellular trafficking and export in foam cells. TLC separates free cholesterol, esters, and derivatives, while export indices (e.g., exported CA/total CA) are calculated with statistical rigor (multiple t-tests, p<0.05 significance) .

Q. How do phase transitions of this compound influence its application in drug delivery systems?

Q. What experimental designs assess this compound's role in lipid oxidation and cytotoxicity?

Q. Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.